NNMT Inhibitory Potency – Direct Comparison with JBSNF-000028 and NNMTi
The target compound exhibits a Ki of 650–870 nM for recombinant human NNMT in a fluorescence polarization-based competition assay . This places it in an intermediate potency range, approximately 5–7-fold weaker than the tricyclic inhibitor JBSNF-000028 (IC50 = 33–210 nM) , but 1.4–1.8-fold more potent than the substrate-site inhibitor NNMTi (IC50 = 1.2 μM = 1200 nM) . The quantitative differentiation is critical for selecting the appropriate tool compound for mechanistic or phenotypic studies where a specific potency window is desired.
| Evidence Dimension | Inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against human NNMT |
|---|---|
| Target Compound Data | Ki = 650 nM; Ki = 870 nM (two independent determinations) |
| Comparator Or Baseline | JBSNF-000028: IC50 = 33 nM (hNNMT); NNMTi: IC50 = 1200 nM (hNNMT) |
| Quantified Difference | Target vs. JBSNF-000028: ~5–7× weaker; Target vs. NNMTi: ~1.4–1.8× more potent |
| Conditions | Recombinant full-length human NNMT; fluorescence polarization (FP) competition assay for target compound; biochemical enzyme assay for comparators. |
Why This Matters
Procurement decisions for NNMT tool compounds must be guided by exact potency values rather than nominal target class membership, as a 5–7× difference in Ki translates to substantial variation in cellular target engagement and phenotype.
- [1] BindingDB, BDBM50627707, Ki = 650 nM and Ki = 870 nM for human NNMT, http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627707 View Source
